molecular formula C27H46O2 B127956 25-Hydroxycholesterol CAS No. 2140-46-7

25-Hydroxycholesterol

Cat. No. B127956
CAS RN: 2140-46-7
M. Wt: 402.7 g/mol
InChI Key: INBGSXNNRGWLJU-ZHHJOTBYSA-N
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Description

25-Hydroxycholesterol (25-HC) is a hydroxylated derivative of cholesterol with significant biological activity. It is involved in various metabolic processes, including cholesterol homeostasis and the immune response. 25-HC is produced from cholesterol by enzymes such as cholesterol 25-hydroxylase and has been implicated in the regulation of lipid metabolism, antivirus processes, inflammatory responses, and cell survival .

Synthesis Analysis

The synthesis of 25-HC in vivo is not fully understood, but it is known that cholesterol autoxidation is not a major contributor to its formation. Cytochrome P450 enzymes, including CYP27A1 and CYP3A4, have been reported to catalyze the conversion of cholesterol to 25-HC in vitro. However, the significance of these enzymes in vivo is still unclear. Cholesterol 25-hydroxylase is a known enzyme that generates 25-HC, but even in its absence, significant levels of 25-HC are found in tissues, suggesting other mechanisms may contribute to its production .

Molecular Structure Analysis

25-HC differs from cholesterol by the presence of an additional hydroxyl group at the 25th carbon position. This structural difference is crucial for its unique biological activities. For instance, 25-HC can exist in monomeric form in aqueous solutions at physiologically active concentrations, which allows it to interact with specific proteins in a concentration-dependent manner, unlike cholesterol .

Chemical Reactions Analysis

25-HC has been shown to inhibit the activation of sterol regulatory element-binding proteins (SREBPs) by binding to the SREBP cleavage-activating protein (SCAP) and inducing its interaction with Insigs, proteins that retain the SCAP·SREBP complex in the endoplasmic reticulum, preventing their processing to active forms. This interaction is more potent with 25-HC than with cholesterol, suggesting a distinct regulatory mechanism .

Physical and Chemical Properties Analysis

25-HC has unique solution properties compared to cholesterol. It has a different critical micellar concentration and liposome-water partition coefficient, and it can order acyl chains differently within lipid bilayers. These properties contribute to its ability to regulate cholesterol biosynthesis effectively. Additionally, 25-HC alters membrane structure and increases the availability of cholesterol in phospholipid membranes, which may facilitate cholesterol trafficking and homeostasis .

Case Studies and Biological Roles

Several studies have highlighted the biological roles of 25-HC. It has been shown to activate estrogen receptor α-mediated signaling in cancer cells and cardiomyocytes, suggesting a role in tumor progression and cardiovascular protection . In the context of chronic obstructive pulmonary disease (COPD), increased concentrations of 25-HC in the lungs have been associated with inflammation and neutrophil infiltration . Moreover, 25-HC promotes migration and invasion of lung adenocarcinoma cells, indicating its involvement in cancer metastasis . In bone metabolism, 25-HC has been implicated in osteoclastogenesis through the regulation of miR-139-5p transcription .

Scientific Research Applications

Role in Chronic Obstructive Pulmonary Disease (COPD)

25-Hydroxycholesterol (25-HC) has been linked to chronic obstructive pulmonary disease (COPD). It is produced from cholesterol and associated with inflammation in various tissues. A study found increased concentrations of 25-HC in the lungs of COPD patients, suggesting a role in the disease's pathogenesis, particularly in airway neutrophil infiltration (Sugiura et al., 2012).

Involvement in Amyotrophic Lateral Sclerosis (ALS)

25-HC may play a significant role in the pathogenesis of amyotrophic lateral sclerosis (ALS). Higher levels of 25-HC were observed in untreated ALS patients compared to controls and treated patients. The study suggested that 25-HC could actively contribute to ALS pathogenesis by mediating neuronal apoptosis, particularly in the early disease stage (Sung-Min Kim et al., 2017).

Impact on Lipid Metabolism

Research indicates that 25-HC is a potent regulator of lipid metabolism. It is synthesized by enzymes like CYP3A and is involved in the regulation of cholesterol homeostasis and atherosclerosis (Honda et al., 2011).

Role in Cancer Cell Signaling

25-HC can activate estrogen receptor α-mediated signaling in cancer cells and cardiomyocytes. This suggests a potential role in the progression of breast and ovarian tumors and in protecting the cardiovascular system against hypoxic environments (Lappano et al., 2011).

Inhibition of Immunoglobulin A Production

25-HC secreted by macrophages in response to Toll-like receptor activation suppresses the production of immunoglobulin A (IgA). This process provides a mechanism for the local and systemic negative regulation of the adaptive immune response by the innate immune system (Bauman et al., 2009).

Antiviral Activities

25-HC has broad antiviral activity against several viruses, including noroviruses, by inhibiting viral entry and replication. Its production in response to interferons and its ability to interfere with viral cycles highlight its potential as a therapeutic agent (Shawli et al., 2019).

Amplification of Inflammatory Signaling

25-HC acts as an amplifier of inflammatory signaling. It has been shown to amplify the activation of immune cells and increase the production of immune mediators. This could have implications for understanding the pathogenicity of certain influenza strains (Gold et al., 2014).

Safety And Hazards

25-Hydroxycholesterol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBGSXNNRGWLJU-ZHHJOTBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044023
Record name 25-Hydroxycholesterol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25-Hydroxycholesterol

CAS RN

2140-46-7
Record name 25-Hydroxycholesterol
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Record name 25-Hydroxycholesterol
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Record name 25-Hydroxycholesterol
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URL https://www.drugbank.ca/drugs/DB04705
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Record name 25-Hydroxycholesterol
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Record name 25-Hydroxycholesterol
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Record name 25-HYDROXYCHOLESTEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
U Diczfalusy - Biochimie, 2013 - Elsevier
… that 25-hydroxycholesterol and 25-hydroxycholesterol-3-sulfate in addition to their impact on intracellular lipid levels affected the inflammatory response. While 25-hydroxycholesterol …
Number of citations: 110 www.sciencedirect.com
CM Adams, J Reitz, JK De Brabander… - Journal of Biological …, 2004 - ASBMB
… that cholesterol and its hydroxylated derivative, 25-hydroxycholesterol (25-HC), inhibit … , it was noted that oxygenated sterols such as 25-hydroxycholesterol were more than 50-fold more …
Number of citations: 510 www.jbc.org
ES Gold, AH Diercks, I Podolsky… - Proceedings of the …, 2014 - National Acad Sciences
… The oxysterol 25-hydroxycholesterol (25HC) plays multiple roles in lipid biosynthesis and immunity. We recently used a systems biology approach to identify 25HC as an innate immune …
Number of citations: 228 www.pnas.org
A Reboldi, EV Dang, JG McDonald, G Liang… - Science, 2014 - science.org
Type I interferon (IFN) protects against viruses, yet it also has a poorly understood suppressive influence on inflammation. Here, we report that activated mouse macrophages lacking …
Number of citations: 417 www.science.org
JG McDonald, DW Russell - Journal of leukocyte biology, 2010 - ncbi.nlm.nih.gov
… 25-Hydroxycholesterol is a metabolite of cholesterol that is produced and secreted by macrophages in response to TLR activation. This oxysterol has potent and wide-ranging …
Number of citations: 78 www.ncbi.nlm.nih.gov
S Zu, YQ Deng, C Zhou, J Li, L Li, Q Chen, XF Li… - Cell research, 2020 - nature.com
… 25-hydroxycholesterol (25HC) is the product of cholesterol oxidation by the enzyme cholesterol-25-hydroxylase, encoded by the gene CH25H. 2 In the innate immune system, CH25H …
Number of citations: 89 www.nature.com
UG Odnoshivkina, EA Kuznetsova, AM Petrov - Biochemistry (Moscow), 2022 - Springer
… A small amount of 25-hydroxycholesterol (25-HC) is produced in the endoplasmic reticulum of most cells, where it serves as a potent regulator of the synthesis, intracellular transport, …
Number of citations: 11 link.springer.com
Q Cao, Z Liu, Y Xiong, Z Zhong… - Oxidative Medicine and …, 2020 - downloads.hindawi.com
… Among which, the role of 25-hydroxycholesterol (25-HC) in cholesterol and bile acid metabolism, antivirus process, and inflammatory response has been largely disclosed. This review …
Number of citations: 25 downloads.hindawi.com
DR Bauman, AD Bitmansour… - Proceedings of the …, 2009 - National Acad Sciences
… Here we describe a central role for 25-hydroxycholesterol in regulating the … of 25-hydroxycholesterol. Treatment of naïve B cells with nanomolar concentrations of 25-hydroxycholesterol …
Number of citations: 327 www.pnas.org
MM Domingues, B Gomes, A Hollmann… - International Journal of …, 2021 - mdpi.com
… In particular, we showed that 25-hydroxycholesterol inhibits … 25-hydroxycholesterol in plasma membranes or the conversion of part of their cholesterol content into 25-hydroxycholesterol …
Number of citations: 10 www.mdpi.com

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